Product packaging for 1-[3-(5-Pyrimidinyl)phenyl]ethanone(Cat. No.:)

1-[3-(5-Pyrimidinyl)phenyl]ethanone

Cat. No.: B13207727
M. Wt: 198.22 g/mol
InChI Key: HPSCTIZPYOXYSD-UHFFFAOYSA-N
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Description

1-[3-(5-Pyrimidinyl)phenyl]ethanone (CAS 893737-14-9) is a chemical compound with the molecular formula C12H10N2O and a molecular weight of 198.22 g/mol . It features a pyrimidine ring, a privileged scaffold in medicinal chemistry due to its presence in fundamental biological molecules like nucleic acids and vitamins . The pyrimidine ring is π-deficient, making it a key intermediate for designing molecules that target enzyme active sites . Researchers utilize this compound and similar pyrimidine-based structures in various investigations, including the development and study of kinase inhibitors and other biologically active molecules . As a building block, it is valuable for synthesizing more complex compounds for pharmaceutical research and discovery. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H10N2O B13207727 1-[3-(5-Pyrimidinyl)phenyl]ethanone

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H10N2O

Molecular Weight

198.22 g/mol

IUPAC Name

1-(3-pyrimidin-5-ylphenyl)ethanone

InChI

InChI=1S/C12H10N2O/c1-9(15)10-3-2-4-11(5-10)12-6-13-8-14-7-12/h2-8H,1H3

InChI Key

HPSCTIZPYOXYSD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=CC(=C1)C2=CN=CN=C2

Origin of Product

United States

Significance of Pyrimidine Containing Architectures in Contemporary Chemical Research

Pyrimidine (B1678525), a heterocyclic aromatic organic compound, is a cornerstone in the field of medicinal chemistry and drug discovery. gsconlinepress.comscientifictemper.com Its derivatives are integral components of nucleic acids—cytosine, thymine, and uracil—which are fundamental to life itself. jacsdirectory.com This inherent biological relevance has spurred extensive research into synthetic pyrimidine-based molecules, revealing a broad spectrum of pharmacological activities.

The pyrimidine scaffold is considered a "privileged" structure in medicinal chemistry, meaning it can bind to a variety of biological targets with high affinity. gsconlinepress.com This versatility has led to the development of numerous pyrimidine derivatives with a wide range of therapeutic applications, including anticancer, antiviral, antimicrobial, anti-inflammatory, and cardiovascular agents. gsconlinepress.comorientjchem.org The ability to readily modify the pyrimidine ring at various positions allows for the fine-tuning of a molecule's physicochemical properties and biological activity, making it a highly attractive framework for the design of new therapeutic agents. jrasb.commdpi.com

The development of resistance to existing drugs further fuels the ongoing research into novel pyrimidine derivatives. scientifictemper.comjacsdirectory.com Scientists are continually exploring new synthetic methodologies and biological evaluations of pyrimidine-based compounds to address a multitude of diseases. gsconlinepress.comjrasb.com The fusion of the pyrimidine ring with other cyclic structures, such as in pyrido[2,3-d]pyrimidines, has also yielded compounds with significant bioactivities. jacsdirectory.com

Structural Features and Topological Considerations of 1 3 5 Pyrimidinyl Phenyl Ethanone

Retrosynthetic Analysis and Strategic Disconnections for the this compound Scaffold

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. youtube.comyoutube.com For this compound, the primary strategic disconnection lies at the carbon-carbon bond connecting the phenyl and pyrimidinyl rings. This disconnection is logical as it simplifies the complex target into two more manageable building blocks: a substituted phenyl component and a pyrimidine component. This approach allows for the independent synthesis or sourcing of each fragment before their eventual coupling.

Another key disconnection involves the acetyl group on the phenyl ring. This functional group can be introduced via a Friedel-Crafts acylation reaction on a pre-formed 3-(5-pyrimidinyl)benzene intermediate. youtube.com This strategy simplifies the phenyl starting material to a derivative of benzene (B151609).

Therefore, the retrosynthetic pathway can be visualized as follows:

Target Molecule: this compound

Disconnection 1 (C-C bond): 3-Substituted phenyl precursor + 5-Substituted pyrimidine precursor

Disconnection 2 (Acetyl group): 3-(5-Pyrimidinyl)benzene + Acetylating agent

This analysis highlights two principal synthetic challenges: the formation of the pyrimidine ring and the construction of the phenyl-pyrimidine linkage.

Classical Synthetic Routes to this compound

The forward synthesis of this compound can be approached by systematically addressing the formation of its constituent parts and their subsequent linkage.

Formation of the Pyrimidine Heterocycle

The pyrimidine ring is a fundamental heterocyclic scaffold. wikipedia.org A widely employed and classical method for its synthesis is the Pinner synthesis, which involves the condensation of a 1,3-dicarbonyl compound with an amidine. mdpi.com Variations of this method, such as using β-keto esters or unsaturated ketones, offer versatility in accessing substituted pyrimidines. mdpi.com Multicomponent reactions, like the Biginelli reaction, also provide an efficient route to pyrimidine derivatives. mdpi.com

More contemporary methods for pyrimidine synthesis include:

Metal-catalyzed cycloadditions: Copper- or zirconium-catalyzed reactions of alkynes with nitrogen-containing molecules like amidines or nitriles have emerged as powerful tools. mdpi.com

Oxidative annulation: This involves the reaction of ketones with amidines and a one-carbon source, often promoted by an oxidizing agent. organic-chemistry.org

These methods provide a range of options for constructing the 5-substituted pyrimidine precursor needed for the synthesis of the target molecule.

Construction of the Phenylethanone Moiety

The 1-phenylethanone (acetophenone) moiety is a common structural motif. nih.gov In the context of synthesizing this compound, the acetyl group can be introduced onto the phenyl ring either before or after the coupling with the pyrimidine ring.

A common method for introducing an acetyl group is the Friedel-Crafts acylation . This electrophilic aromatic substitution reaction involves treating an aromatic ring with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride. youtube.com If the phenyl ring is already substituted with the pyrimidine ring, the directing effects of the pyrimidine substituent must be considered.

Alternatively, the phenylethanone moiety can be constructed from a pre-functionalized benzene derivative, such as 3-bromoacetophenone, which can then be used in a cross-coupling reaction.

Strategies for Phenyl-Pyrimidine Linkage Formation

The crucial step in the synthesis of this compound is the formation of the C-C bond between the phenyl and pyrimidine rings. Transition metal-catalyzed cross-coupling reactions are the most effective and widely used methods for this transformation. nih.govacs.orgnih.gov

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of biaryl compounds. nih.govacs.orgnih.gov The two most prominent methods for this purpose are the Suzuki-Miyaura coupling and the Stille coupling.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound (typically a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. libretexts.org For the synthesis of this compound, this would typically involve the reaction of 3-acetylphenylboronic acid with a 5-halopyrimidine (e.g., 5-bromopyrimidine). illinois.edu The reaction is known for its mild conditions, functional group tolerance, and the commercial availability of a wide range of boronic acids. libretexts.orgorganic-chemistry.org

Reactant 1Reactant 2CatalystBaseProduct
3-Acetylphenylboronic acid5-Bromopyrimidine (B23866)Pd(PPh₃)₄Na₂CO₃This compound
3-BromoacetophenonePyrimidine-5-boronic acidPd(OAc)₂ / SPhosK₃PO₄This compound

Stille Coupling: The Stille reaction couples an organotin compound (organostannane) with an organohalide, also catalyzed by palladium. libretexts.orgwikipedia.orgnumberanalytics.comorganic-chemistry.org This method is also highly versatile, but the toxicity of organotin reagents is a significant drawback. organic-chemistry.org The reaction would involve, for example, the coupling of 3-acetylphenyltrialkylstannane with a 5-halopyrimidine.

Reactant 1Reactant 2CatalystProduct
(3-Acetylphenyl)tributylstannane5-BromopyrimidinePd(PPh₃)₄This compound
3-Bromoacetophenone5-(Tributylstannyl)pyrimidinePdCl₂(PPh₃)₂This compound

While Suzuki and Stille couplings are the most common, other arylation methods can also be employed for the phenyl-pyrimidine linkage.

Direct C-H Arylation: In recent years, direct C-H arylation has emerged as an atom-economical and environmentally attractive alternative to traditional cross-coupling reactions. mdpi.com This method involves the direct coupling of a C-H bond of one aromatic ring with a C-X (X = halide) bond of another, catalyzed by a transition metal, often palladium. mdpi.comrsc.org For the synthesis of this compound, this could involve the direct arylation of pyrimidine at the C5 position with 3-bromoacetophenone.

Desulfinative Cross-Coupling: This method utilizes sulfinate salts as coupling partners in palladium-catalyzed reactions with aryl halides. acs.org This approach can be advantageous in cases where the corresponding boronic acids are unstable or difficult to prepare. acs.org

Green Chemistry Approaches in the Synthesis of this compound

Traditional synthetic routes often involve hazardous reagents, extensive purification steps, and significant waste generation. In contrast, green chemistry approaches aim to mitigate these issues by employing strategies such as multicomponent reactions, alternative energy sources, and recyclable catalytic systems. These methods offer pathways to pyrimidine derivatives with higher yields, reduced environmental impact, and improved economic viability. organic-chemistry.org

Multicomponent Reaction (MCR) Strategies for Pyrimidine Derivatives

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing the structural elements of all starting materials, represent a highly efficient and atom-economical approach to complex molecules. organic-chemistry.orgsigmaaldrich.com While a direct MCR for this compound is not prominently described, the synthesis of the pyrimidine core itself is amenable to MCR strategies. organic-chemistry.orgnih.gov For instance, the Biginelli reaction and its variations can produce dihydropyrimidines, which can be subsequently aromatized and further functionalized. pjoes.com

An iridium-catalyzed multicomponent synthesis has been developed for producing highly substituted pyrimidines from amidines and up to three different alcohols, proceeding through condensation and dehydrogenation steps. nih.govacs.org This method is notable for its regioselectivity and sustainability, utilizing alcohols that can be derived from biomass. nih.gov Such strategies could potentially be adapted to construct the pyrimidine ring, which is later coupled with the phenyl ethanone moiety.

Table 1: Examples of Multicomponent Reactions for Pyrimidine Synthesis

ReactantsCatalyst/ConditionsProduct TypeYield (%)Reference
Aromatic Aldehyde, Ethyl Acetoacetate, UreaCitrus Extract (Grapefruit/Dessert Lime)Dihydropyrimidone Derivatives80-92% pjoes.com
Amidines, Alcohols (up to 3)PN5P-Ir-pincer complexSubstituted Pyrimidinesup to 93% nih.govacs.org
4-Hydroxycoumarin, Aromatic Aldehydes, 2-AminopyridinesSulfamic Acid, Ultrasound, Aqueous EthanolChromeno[4,3-d]pyrido[1,2-a]pyrimidin-6(7H)-onesHigh acs.org

Microwave-Assisted Synthetic Protocols

Microwave irradiation has emerged as a powerful tool in organic synthesis, significantly reducing reaction times and often improving yields compared to conventional heating. rsc.orgnih.govnih.govmdpi.comnih.gov In the context of synthesizing this compound, microwave-assisted Suzuki-Miyaura cross-coupling is a particularly relevant application.

The coupling of a pyrimidine derivative (e.g., a halopyrimidine) with an arylboronic acid can be dramatically accelerated under microwave conditions. rsc.orgnih.govmdpi.comresearchgate.netresearchgate.net For example, the synthesis of 3-arylated pyrazolo[1,5-a]pyrimidin-5-one derivatives from their 3-bromo precursors has been efficiently achieved using microwave irradiation, which is a reaction type analogous to what would be required for the target molecule. rsc.orgnih.gov Studies have shown that microwave-assisted Suzuki couplings can be performed in greener solvents like water, further enhancing the environmental credentials of the synthesis. researchgate.net

Table 2: Microwave-Assisted Synthesis of Aryl-Substituted Heterocycles

SubstratesCatalyst SystemSolventTimeYield (%)Reference
3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one, Arylboronic AcidsXPhosPdG2/XPhos1,4-Dioxane/Water40 min67-89% nih.gov
4-Pyrimidyl Tosylates, Arylboronic AcidsPd(PPh3)4WaterNot specifiedup to 97% researchgate.net
2,4-Dichloropyrimidines, Arylboronic AcidsPd(PPh3)41,4-Dioxane/Water20 min74% mdpi.com
6-Chloro-5-dialkylaminopyridazinone, Arylboronic AcidsPd-SPhos catalystNot specified30 minModerate to Good nih.gov

Ultrasound-Assisted Synthesis

The use of ultrasound irradiation in chemical synthesis, known as sonochemistry, can enhance reaction rates and yields by creating localized high-pressure and high-temperature zones through acoustic cavitation. hielscher.comresearchgate.net This technique has been successfully applied to the synthesis of various heterocyclic compounds, including pyrimidine derivatives. acs.orghielscher.com

Ultrasound has been shown to facilitate Suzuki coupling reactions, often at ambient temperatures and in environmentally benign solvents like water or ionic liquids. hielscher.comresearchgate.net The synthesis of functionalized chromeno[4,3-d]pyrido[1,2-a]pyrimidin-6(7H)-ones via an ultrasound-assisted one-pot three-component reaction highlights the potential of this method for constructing complex heterocyclic systems under green conditions. acs.org This suggests that the key C-C bond formation in the synthesis of this compound could be efficiently promoted by ultrasonication.

Solvent-Free Reaction Conditions

Eliminating volatile organic solvents is a cornerstone of green chemistry, as it reduces environmental pollution and simplifies product isolation. Syntheses conducted under solvent-free conditions, often facilitated by grinding or ball-milling, can be highly efficient. While specific solvent-free methods for this compound are not detailed in the literature, the synthesis of pyrimidine precursors under such conditions is well-documented. For example, dihydropyrimidinones can be synthesized in good yields without solvent using a "grindstone chemistry technique".

Application of Recyclable and Heterogeneous Catalytic Systems

The use of recyclable and heterogeneous catalysts is crucial for sustainable chemical processes, as it minimizes waste and reduces the cost associated with precious metal catalysts like palladium. nih.govmdpi.comorganic-chemistry.orgusc.edu.auacs.org For the Suzuki-Miyaura coupling reaction, which is central to the synthesis of this compound, various recyclable catalytic systems have been developed.

These systems often involve immobilizing the palladium catalyst on a solid support, such as polymers, silica, magnetic nanoparticles, or carbon nanotubes. nih.govmdpi.comorganic-chemistry.org For instance, a Merrifield resin-supported phenanthroline-palladium(II) complex has been shown to be an efficient and recyclable catalyst for Suzuki-Miyaura reactions, reusable for at least 10 cycles without significant loss of activity. organic-chemistry.org Similarly, palladium nanoparticles supported on lanthanum phosphate (B84403) have been used as a recyclable nanocatalyst for Suzuki-Miyaura coupling in an aqueous medium. acs.org The development of such catalysts is key to making the synthesis of this compound and related compounds more economically and environmentally sustainable.

Table 3: Recyclable Catalysts for Suzuki-Miyaura Coupling

CatalystSupportReaction MediumRecyclabilityReference
Palladium(II) complexMerrifield ResinEthanolAt least 10 cycles organic-chemistry.org
Palladium NanoparticlesLanthanum Phosphate (LaPO4)Water5 consecutive runs acs.org
Palladium(II)Hollow-shelled silicaNot specifiedAt least 5 cycles mdpi.com
Copper NanoparticlesMagnetic Carbon NanotubesNot specified5 consecutive cycles mdpi.com

Role of Precursors and Intermediate Derivatization in this compound Synthesis

The strategic selection and derivatization of precursors are fundamental to the successful synthesis of this compound. The most common approach involves a cross-coupling reaction to form the aryl-pyrimidine bond.

The key precursors for this transformation are a pyrimidine unit and a phenyl ethanone unit, each bearing a reactive group for the coupling reaction. Common choices include:

Pyrimidine Precursors : 5-Bromopyrimidine or 5-pyrimidylboronic acid are frequently used. 5-Bromopyrimidine can be synthesized, and its bromine atom serves as an excellent leaving group in palladium-catalyzed reactions. worktribe.com 5-Pyrimidylboronic acid can be prepared from 5-bromopyrimidine via a lithium-halogen exchange followed by reaction with a borate (B1201080) ester. worktribe.com

Phenyl Ethanone Precursors : 3-Acetylphenylboronic acid is a readily available and commonly used precursor. sigmaaldrich.comnih.gov The boronic acid group is the reactive site for the Suzuki-Miyaura coupling, while the acetyl group remains intact to be present in the final product.

The derivatization of these precursors is often necessary to optimize the coupling reaction or to introduce other desired functionalities. For instance, if starting with a different halogen on the pyrimidine ring (e.g., chlorine), derivatization to a more reactive species like a tosylate might be employed. researchgate.net Similarly, the phenyl ring can be derivatized prior to the coupling reaction to introduce other substituents.

The synthesis of novel pyridine-based derivatives through the Suzuki cross-coupling of 5-bromo-2-methylpyridin-3-amine (B1289001) with various arylboronic acids, including 3-acetylphenylboronic acid, has been reported, yielding the corresponding 1-[3-(5-amino-6-methylpyridin-3-yl)phenyl]ethanone. mdpi.com This demonstrates the feasibility of coupling these specific precursor types.

The derivatization is not limited to the precursors themselves but can also be applied to the product. For example, the ketone group in this compound can be further modified through reactions like reduction or Wittig olefination to generate a library of related compounds. acs.org

Pyrimidine Precursor Synthesis

The synthesis of a suitable pyrimidine precursor is a critical first step. Depending on the chosen Suzuki-Miyaura coupling strategy, this precursor can be either a 5-halopyrimidine or a pyrimidine-5-boronic acid (or its ester).

One of the most common and direct precursors is 5-bromopyrimidine . It can be synthesized through the electrophilic bromination of pyrimidine. guidechem.com The 5-position of the pyrimidine ring is susceptible to electrophilic substitution. guidechem.com A typical procedure involves the reaction of pyrimidine with bromine in an aqueous medium. The product can be isolated as a crystalline solid and purified by recrystallization. guidechem.com

Alternatively, 5-bromopyrimidine can be prepared by reacting dibromodifuranone with formamide (B127407) in the presence of a boric oxide catalyst at elevated temperatures. chemicalbook.comchemicalbook.com

Another key pyrimidine precursor is pyrimidine-5-boronic acid or its pinacol (B44631) ester derivative. These are valuable reagents for Suzuki-Miyaura couplings. medchemexpress.comoakwoodchemical.comrsc.org The synthesis of pyrimidine-5-boronic acid is typically achieved from 5-bromopyrimidine. The process involves a lithium-halogen exchange reaction at low temperatures using a strong base like n-butyllithium, followed by quenching the resulting lithiated pyrimidine with a trialkyl borate, such as triisopropylborate. rsc.org Subsequent acidic workup hydrolyzes the borate ester to yield the desired boronic acid. youtube.com

Precursor NameStarting MaterialKey ReagentsTypical YieldReference
5-BromopyrimidinePyrimidineBromine, Water96% guidechem.com
5-BromopyrimidineDibromodifuranoneFormamide, B₂O₃- chemicalbook.comchemicalbook.com
Pyrimidine-5-boronic acid5-Bromopyrimidinen-Butyllithium, Triisopropylborate, H₃O⁺- rsc.org

Phenyl Moiety Precursor Preparation

The corresponding precursor for the phenyl portion of the molecule is typically 3-acetylphenylboronic acid . This compound is commercially available but can also be prepared in the laboratory. sigmaaldrich.comchemimpex.comnih.gov

A practical and scalable synthesis route for 3-acetylphenylboronic acid starts from 3-bromoacetophenone . researchgate.net Since the acetyl group's ketone functionality can interfere with the organometallic intermediates required for borylation, it must first be protected. A common method is the ketalization of the ketone using ethylene (B1197577) glycol and an orthoformate to form a dioxolane ring. researchgate.net

Once the ketone is protected, the borylation can proceed. There are two main approaches:

Grignard Reaction: The protected bromo-ketal is treated with magnesium to form a Grignard reagent. This organomagnesium compound is then reacted with a borate ester, such as trimethyl borate or triisopropyl borate, followed by acidic hydrolysis to yield the boronic acid. researchgate.net

Lithium-Halogen Exchange: Alternatively, the bromo-ketal can be treated with a strong lithium base like n-butyllithium at low temperatures. The resulting aryllithium species is then quenched with a borate ester and hydrolyzed in a similar fashion. researchgate.net

After the boronic acid group is installed, the protecting ketal group is removed by acid-catalyzed hydrolysis to regenerate the acetyl group, yielding 3-acetylphenylboronic acid.

Precursor NameStarting MaterialKey StepsKey ReagentsReference
3-Acetylphenylboronic acid3-Bromoacetophenone1. Ketalization (protection)1. Ethylene glycol, Triethyl orthoformate researchgate.net
2. Borylation (via Grignard)2. Mg, Triisopropyl borate, H₃O⁺ researchgate.net
3. Deprotection3. Aqueous Acid

Key Intermediates in Cross-Coupling and Cyclization Sequences

The primary synthetic strategy for this compound does not involve a cyclization sequence but rather a cross-coupling reaction. The key intermediates are the activated precursors of the two aromatic rings.

The most common and effective method for coupling these intermediates is the Suzuki-Miyaura cross-coupling reaction . This reaction forms the central carbon-carbon bond between the pyrimidine and phenyl rings. researchgate.netillinois.edu The reaction typically involves pairing a halide with a boronic acid (or its ester) in the presence of a palladium catalyst and a base.

The two most viable cross-coupling pathways are:

Pathway A: Coupling of 5-bromopyrimidine with 3-acetylphenylboronic acid .

Pathway B: Coupling of pyrimidine-5-boronic acid with 3-bromoacetophenone .

Both pathways are feasible, but Pathway A is often preferred as the reactivity of arylboronic acids can be more tolerant of functional groups like the acetyl group, and the synthesis of 3-acetylphenylboronic acid is well-established. chemimpex.comresearchgate.net

The general conditions for the Suzuki-Miyaura coupling involve:

Palladium Catalyst: A variety of palladium(0) or palladium(II) catalysts can be used, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂]. nih.govresearchgate.net

Base: An aqueous solution of a base like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) is commonly used to activate the boronic acid. rsc.orgnih.gov

Solvent: A mixture of an organic solvent like 1,4-dioxane, dimethoxyethane (DME), or toluene (B28343) with water is typical. researchgate.netrsc.orgnih.gov

The reaction mixture is heated, often under an inert atmosphere, to drive the catalytic cycle, which consists of oxidative addition, transmetalation, and reductive elimination, ultimately forming the desired biaryl product, this compound.

Intermediate 1Intermediate 2Coupling ReactionCatalyst/ReagentsProductReference
5-Bromopyrimidine3-Acetylphenylboronic acidSuzuki-MiyauraPd(PPh₃)₄, Na₂CO₃, Dioxane/H₂OThis compound illinois.edursc.org
Pyrimidine-5-boronic acid3-BromoacetophenoneSuzuki-MiyauraPd(dppf)Cl₂, K₂CO₃, Toluene/H₂OThis compound researchgate.netresearchgate.net

Chemical Reactivity and Transformations of 1 3 5 Pyrimidinyl Phenyl Ethanone

Functional Group Interconversions on the Ethanone (B97240) Moiety

The ethanone group, an aryl alkyl ketone, is a primary site for various chemical modifications, involving both the carbonyl group and the adjacent alpha-carbon.

Carbonyl Group Transformations (e.g., Oxidation, Reduction)

The carbonyl group (C=O) of the ethanone moiety is susceptible to nucleophilic attack and is readily reduced.

Reduction Reactions: The ketone can be reduced to a secondary alcohol, 1-[3-(5-pyrimidinyl)phenyl]ethanol, using common hydride-donating reagents. The choice of reducing agent can influence the selectivity and reaction conditions.

Sodium borohydride (NaBH₄) is a mild reducing agent capable of selectively reducing aldehydes and ketones. The reaction is typically performed in alcoholic solvents like methanol or ethanol.

Lithium aluminum hydride (LiAlH₄) is a much stronger reducing agent and will also convert the ketone to the corresponding secondary alcohol. It requires anhydrous conditions, typically using ethers like diethyl ether or tetrahydrofuran (THF) as a solvent, followed by an aqueous workup.

For a complete removal of the carbonyl oxygen to form an ethyl group (deoxygenation), more rigorous methods are employed:

Wolff-Kishner Reduction: This reaction uses hydrazine (N₂H₄) and a strong base, such as potassium hydroxide (B78521) (KOH), at high temperatures. It is suitable for compounds that are stable in basic conditions.

Clemmensen Reduction: This method utilizes a zinc-mercury amalgam (Zn(Hg)) in concentrated hydrochloric acid (HCl), making it ideal for substrates that are stable in strong acid.

The following table summarizes common reduction reactions for the carbonyl group.

Reaction TypeReagent(s)Product
Reduction to Alcohol1. NaBH₄, CH₃OH or 2. LiAlH₄, Et₂O; then H₃O⁺1-[3-(5-Pyrimidinyl)phenyl]ethanol
Deoxygenation (Wolff-Kishner)H₂NNH₂, KOH, heat5-(3-Ethylphenyl)pyrimidine
Deoxygenation (Clemmensen)Zn(Hg), HCl, heat5-(3-Ethylphenyl)pyrimidine

This is an interactive data table. Click on the headers to sort.

Oxidation Reactions: Oxidation of the ethanone group is not a common transformation as ketones are generally resistant to oxidation without cleaving adjacent carbon-carbon bonds. Strong oxidizing agents under harsh conditions could potentially lead to the cleavage of the acetyl group to form a carboxylic acid, but this is typically not a synthetically useful reaction for this type of substrate.

Reactions at the Alpha-Carbon Position

The methyl group adjacent to the carbonyl is known as the alpha-carbon, and its protons (α-hydrogens) exhibit significant acidity. This increased acidity is due to the electron-withdrawing nature of the carbonyl group and the resonance stabilization of the resulting conjugate base, the enolate. The formation of this enolate intermediate is key to several important C-C bond-forming and substitution reactions.

Enolate Formation and Subsequent Reactions: A strong base can deprotonate the α-carbon to form a nucleophilic enolate ion. This enolate can then react with various electrophiles.

Alpha-Halogenation: In the presence of an acid or base catalyst, the ethanone can react with halogens (Cl₂, Br₂, I₂) to replace one or more of the α-hydrogens with a halogen atom. Under acidic conditions, typically one halogen is introduced, as the electron-withdrawing halogen deactivates the product towards further reaction. In contrast, under basic conditions, polyhalogenation is common because the introduced halogen increases the acidity of the remaining α-hydrogens, making subsequent deprotonation faster.

Aldol Condensation: The enolate of 1-[3-(5-pyrimidinyl)phenyl]ethanone can act as a nucleophile and attack the carbonyl carbon of another aldehyde or ketone. A particularly effective variation is the Claisen-Schmidt condensation, where the ketone enolate reacts with an aromatic aldehyde that lacks α-hydrogens, such as benzaldehyde (B42025), in the presence of a base (e.g., NaOH). This reaction, after dehydration of the initial aldol addition product, yields an α,β-unsaturated ketone, known as a chalcone.

Below is a table detailing potential reactions at the alpha-carbon.

Reaction TypeReagent(s)IntermediateProduct Example
Alpha-HalogenationBr₂, CH₃COOH (acidic) or NaOH (basic)Enol or Enolate2-Bromo-1-[3-(5-pyrimidinyl)phenyl]ethanone
Aldol Condensation (Claisen-Schmidt)Benzaldehyde, NaOH, EtOHEnolate1-[3-(5-Pyrimidinyl)phenyl]-3-phenylprop-2-en-1-one

This is an interactive data table. Click on the headers to sort.

Electrophilic and Nucleophilic Reactivity of the Phenyl Ring

The reactivity of the central phenyl ring is significantly influenced by the electronic properties of its two substituents: the acetyl group and the pyrimidinyl group.

Substitution Reactions on the Phenyl Ring

Electrophilic Aromatic Substitution (EAS): Electrophilic aromatic substitution involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. The substituents on the ring determine both the rate of the reaction and the position of the incoming electrophile.

Directing Effects:

The acetyl group (-COCH₃) is a moderate deactivating group due to its electron-withdrawing inductive (-I) and resonance (-M) effects. It directs incoming electrophiles to the meta position.

The 5-pyrimidinyl group is also strongly deactivating. The electronegative nitrogen atoms in the pyrimidine (B1678525) ring withdraw electron density from the phenyl ring, making it less nucleophilic and thus less reactive towards electrophiles. This deactivating effect makes the pyrimidinyl group a meta-director.

With two deactivating, meta-directing groups, the phenyl ring of this compound is strongly deactivated towards electrophilic attack. Reactions such as nitration, halogenation, or Friedel-Crafts alkylation/acylation would require harsh conditions and are expected to proceed slowly, if at all. The substitution would be predicted to occur at the positions that are meta to both existing groups (positions 4 and 6 relative to the acetyl group).

Nucleophilic Aromatic Substitution (SNA): Nucleophilic aromatic substitution is a pathway for replacing a leaving group on an aromatic ring with a nucleophile. This reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho and/or para to a good leaving group (like a halide).

The parent molecule, this compound, does not possess a suitable leaving group on the phenyl ring, so it will not undergo nucleophilic aromatic substitution directly. However, the presence of two strong electron-withdrawing groups (acetyl and pyrimidinyl) would significantly activate the ring to this type of reaction if a leaving group were present at an ortho or para position relative to one of the groups.

Reactivity Profiles of the Pyrimidine Heterocycle

The pyrimidine ring is a π-deficient heterocycle, meaning the electronegative nitrogen atoms pull electron density out of the aromatic system. This makes it generally unreactive toward electrophilic attack but susceptible to nucleophilic attack.

Nitrogen Atom-Mediated Reactions

The lone pairs of electrons on the two nitrogen atoms are the primary sites of reactivity with electrophiles.

Protonation and N-Alkylation: The nitrogen atoms are basic and can be protonated by acids or alkylated by electrophiles such as alkyl halides. Due to the electron-withdrawing effect of the second nitrogen atom, pyrimidine (pKa ≈ 1.23) is significantly less basic than pyridine (B92270) (pKa ≈ 5.30). Protonation or alkylation will occur at one of the nitrogen atoms, forming a pyrimidinium salt. This process further increases the electron-deficient nature of the ring, enhancing its susceptibility to nucleophilic attack.

The table below outlines reactions involving the pyrimidine nitrogen atoms.

Reaction TypeReagent(s)Product
ProtonationStrong Acid (e.g., HCl)This compound hydrochloride salt
N-AlkylationAlkyl Halide (e.g., CH₃I)A this compound N-methyl pyrimidinium salt

This is an interactive data table. Click on the headers to sort.

Nucleophilic Attack on the Pyrimidine Ring: The C2, C4, and C6 positions of the pyrimidine ring are electron-deficient and can be attacked by strong nucleophiles. This reactivity is greatly enhanced upon quaternization of a ring nitrogen (N-alkylation), which makes the ring a better electron acceptor. For 5-substituted pyrimidines, nucleophilic attack can lead to substitution if a leaving group is present at the 2, 4, or 6 positions, or to addition-elimination sequences.

Ring System Modifications and Rearrangements (e.g., Dimroth Rearrangement in related pyrimidines)

One of the notable transformations that pyrimidine-containing heterocyclic systems can undergo is the Dimroth rearrangement. Discovered by Otto Dimroth in 1909, this rearrangement involves the transposition of endocyclic and exocyclic nitrogen atoms. wikipedia.org While originally observed in 1,2,3-triazoles, this type of rearrangement is also known to occur in certain pyrimidine derivatives, particularly 1-alkyl-2-iminopyrimidines. wikipedia.org

The generally accepted mechanism for the Dimroth rearrangement in pyrimidines proceeds through a series of steps initiated by the addition of a nucleophile (like water or hydroxide) to the pyrimidine ring. This is followed by a ring-opening of the resulting hemiaminal to form an intermediate, which then undergoes bond rotation and subsequent ring-closure to yield the rearranged pyrimidine structure. wikipedia.orgresearchgate.net The reaction can be influenced by several factors, including pH, temperature, and the nature of substituents on the pyrimidine ring. benthamscience.comresearchgate.net Acidic or basic conditions can facilitate the rearrangement. benthamscience.com

For instance, studies on 1,2-dihydro-2-imino-1-methyl-5-(p-substituted phenyl)pyrimidines have shown that the rate of the Dimroth rearrangement is influenced by the electronic effects of the substituents on the phenyl ring. rsc.org The rearrangement rates were observed to decrease in the order of substituents: NO₂ > F > Cl > Br > Me > OMe > NH₂ > NMe₂, which qualitatively follows their Hammett sigma (σρ) values. rsc.org

While the Dimroth rearrangement is a known process for the pyrimidine class, specific studies documenting this rearrangement for this compound have not been prominently reported in the surveyed literature. For the parent compound to undergo a classic Dimroth rearrangement, it would likely first require modification into a derivative such as an N-alkylated iminopyrimidine. However, the potential for such skeletal editing highlights a possible pathway for structural diversification. chinesechemsoc.org

Derivatization Strategies for Complex Analogues of this compound

The structure of this compound offers multiple sites for chemical modification, allowing for the synthesis of a diverse library of complex analogues. Derivatization can be targeted at the ethanone side chain or the pyrimidine ring.

Modification of the Ethanone Group:

The acetyl group is a versatile functional handle for a wide range of chemical transformations. Standard ketone chemistry can be applied to generate a variety of derivatives. For example, condensation reactions with hydroxylamine or hydrazines can yield oximes and hydrazones, respectively. The carbonyl group can be reduced to a secondary alcohol, which can be further functionalized, or it can serve as a nucleophilic attack site for Grignard or organolithium reagents to introduce new carbon-carbon bonds. Additionally, the α-methyl group is amenable to reactions such as aldol condensations to build larger molecular scaffolds.

Table 1: Potential Derivatization Reactions of the Ethanone Group
Reaction TypeReagent(s)Product Functional GroupPotential Application
ReductionNaBH₄, LiAlH₄Secondary AlcoholIntroduce chirality, further esterification/etherification
CondensationHydroxylamine (NH₂OH)OximeAlter polarity and hydrogen bonding capability
CondensationHydrazine (N₂H₄) / Substituted HydrazinesHydrazoneLinker for conjugation, synthesis of pyrazoles
Wittig ReactionPhosphonium ylidesAlkeneCarbon chain extension
Grignard ReactionR-MgBrTertiary AlcoholIntroduction of diverse alkyl/aryl groups

Modification of the Pyrimidine Ring:

The pyrimidine ring is π-deficient, which makes it susceptible to nucleophilic aromatic substitution (SNAr), especially if activated with electron-withdrawing groups or if a good leaving group (like a halogen) is present. bhu.ac.inwikipedia.org Conversely, electrophilic aromatic substitution is generally difficult on an unactivated pyrimidine ring and typically occurs at the C-5 position if activating groups are present. slideshare.netresearchgate.net

A powerful and widely used strategy for the derivatization of pyrimidine rings is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. acs.org This reaction allows for the formation of carbon-carbon bonds between the pyrimidine ring (usually as a halide or triflate) and various aryl or heteroaryl boronic acids. mdpi.comsemanticscholar.org This method is highly effective for creating complex biaryl structures. Studies on dichloropyrimidines have shown that these couplings can be highly regioselective, with substitution often favoring the C4 position over the C2 position. proquest.comnih.gov Although the pyrimidine ring in this compound is unsubstituted, introducing a leaving group (e.g., via halogenation) would enable its use in such coupling reactions to build more elaborate molecules.

Table 2: Illustrative Strategies for Pyrimidine Ring Functionalization (Based on Related Compounds)
Starting Pyrimidine DerivativeReaction TypeReagentsProduct TypeReference Example
Halogenated PyrimidineSuzuki CouplingAryl/Heteroaryl Boronic Acid, Pd Catalyst (e.g., Pd(PPh₃)₄), BaseAryl/Heteroaryl-Substituted PyrimidineCoupling of 2,4-dichloropyrimidines with various boronic acids. semanticscholar.orgproquest.com
ChloropyrimidineNucleophilic Aromatic Substitution (SNAr)Anilines, AminesAmino-Substituted PyrimidineReaction of 5-bromo-2,4-dichloropyrimidine with anilines.
Activated Pyrimidine (e.g., with -OH groups)Electrophilic Substitution (Halogenation)Br₂, Cl₂Halogenated PyrimidineHalogenation occurs at the C-5 position in activated pyrimidines. researchgate.net

These derivatization strategies, targeting either the ethanone moiety or the pyrimidine ring, provide a robust toolbox for medicinal chemists to generate analogues of this compound for further research and development.

Mechanistic Investigations of Reactions Involving 1 3 5 Pyrimidinyl Phenyl Ethanone

Reaction Pathway Elucidation for Direct Synthesis of 1-[3-(5-Pyrimidinyl)phenyl]ethanone

The direct synthesis of this compound is not extensively detailed in the literature, however, its formation can be logically deduced from established methodologies for synthesizing 5-aryl-pyrimidines. A plausible and widely utilized strategy involves the cyclocondensation of a suitable 1,3-dicarbonyl equivalent with an amidine.

A representative pathway would be a multi-component reaction, which is a cornerstone of modern synthetic chemistry for building complex molecular architectures efficiently. One common approach is the reaction between a β-keto ester or a related active methylene (B1212753) compound with an amidine, often catalyzed by an acid or base. In the context of synthesizing the target molecule, this could involve the condensation of a derivative of 3-acetylphenylboronic acid with a pyrimidine (B1678525) precursor or, more directly, a reaction cascade starting from simpler building blocks.

For instance, a [3+3] annulation strategy could be employed, reacting 3-ethoxycyclobutanones, acting as 1,3-dicarbonyl surrogates, with amidines, promoted by a Lewis acid. nih.gov Another effective method involves the reaction of α,β-unsaturated ketoximes with activated nitriles, catalyzed by copper. nih.gov A particularly efficient and environmentally friendly approach involves a three-component annulation of amidines, ketones, and N,N-dimethylaminoethanol, which serves as a one-carbon source. nih.gov

The most common and classical method for pyrimidine synthesis, however, is the Principal Synthesis, which involves the reaction between a 1,3-dielectrophile and an N-C-N fragment (like an amidine). For the target molecule, a plausible set of reactants would be a derivative of 3-formylacetophenone and formamidine. The reaction would proceed through the key steps of condensation, cyclization, and aromatization, as detailed in the subsequent sections.

Mechanistic Studies of Key Transformation Steps

The synthesis of the pyrimidine ring is a classic example of heterocyclic chemistry, typically proceeding through a sequence of fundamental organic reactions. The mechanistic understanding of each step is vital for controlling the reaction outcome.

The Knoevenagel condensation is a critical C-C bond-forming reaction, involving the reaction of an active hydrogen compound with a carbonyl group, followed by dehydration. bldpharm.com It is a foundational step in many multi-component reactions that form pyrimidine-based heterocycles. researchgate.netresearchgate.netnih.gov

The mechanism can proceed via two primary pathways:

Base-Catalyzed Pathway: A base, which can be a hydroxide (B78521) ion, an amine like piperidine (B6355638), or even a basic reactant like 6-aminouracil, deprotonates the active methylene compound (e.g., malonic acid, Meldrum's acid). bldpharm.comresearchgate.netrsc.org This generates a stabilized enolate ion. The enolate then acts as a nucleophile, attacking the carbonyl carbon of an aldehyde or ketone. The resulting alkoxide intermediate is protonated to form a hydroxyl compound, which then undergoes dehydration to yield the α,β-unsaturated product. rsc.org

Tautomerization Pathway: In some cases, particularly with highly acidic methylene compounds like Meldrum's acid, the reaction can be initiated by keto-enol tautomerism of the active methylene compound. researchgate.net The enol form then attacks the carbonyl group. Computational studies have shown that for the reaction between benzaldehyde (B42025) and Meldrum's acid, the rate-determining step is the nucleophilic attack of the enol tautomer on the carbonyl carbon. researchgate.net

Theoretical studies on similar systems have indicated that the base-catalyzed route often has a lower free energy barrier compared to the tautomerization pathway. researchgate.net For example, in the piperidine-catalyzed reaction of acetylacetone (B45752) with benzaldehyde, the formation of an iminium ion intermediate from the aldehyde and piperidine is the rate-determining step. This iminium ion is then attacked by the enolate of acetylacetone. rsc.org

Table 1: Comparison of Knoevenagel Condensation Mechanistic Pathways

Mechanistic PathwayKey Intermediate(s)Catalyst RequirementRate-Determining Step (Example)Reference(s)
Base-Catalyzed Enolate, AlkoxideWeak or Strong BaseIminium ion formation or Nucleophilic attack researchgate.net, rsc.org, bldpharm.com
Tautomerization EnolCan be uncatalyzed or acid-catalyzedNucleophilic attack of enol on carbonyl researchgate.net

The Michael addition, or 1,4-conjugate addition, is another essential C-C bond-forming reaction in pyrimidine synthesis. It typically follows a Knoevenagel condensation, where the product of the first step, an α,β-unsaturated carbonyl compound, serves as the Michael acceptor. nih.govresearchgate.net An amine or another nucleophile acts as the Michael donor.

In the context of pyrimidine synthesis, this often manifests as an aza-Michael addition. nih.gov For instance, in a domino reaction, an amidine can add to the α,β-unsaturated system formed in situ. The mechanism involves the nucleophilic attack of a nitrogen atom from the amidine onto the β-carbon of the activated alkene. This forms a new C-N bond and generates an enolate intermediate, which is then protonated to give the addition product. nih.gov This adduct is now primed for the subsequent intramolecular cyclization.

The efficiency of Michael additions can be highly dependent on the reaction conditions, including the choice of catalyst and solvent. Studies have shown that secondary amines like diethylamine (B46881) in an aqueous medium can be highly effective for promoting the Michael addition of barbituric acid derivatives to nitroalkenes.

Following the Knoevenagel and Michael addition steps, the linear intermediate possesses all the necessary atoms and functional groups to form the six-membered pyrimidine ring. This occurs through an intramolecular cyclization reaction. researchgate.net

The process typically involves the nucleophilic attack of a nitrogen atom (from the amidine moiety) onto a carbonyl carbon within the same molecule. researchgate.net This ring-closing step forms a heterocyclic, non-aromatic intermediate, often a dihydropyrimidine (B8664642) derivative. The formation of this bond can occur simultaneously with a proton transfer, sometimes mediated by a catalyst. researchgate.net

The final step to achieve the stable pyrimidine ring is aromatization. This is an elimination reaction, usually involving the loss of a molecule of water (dehydration) or another small molecule. nih.gov The driving force for this step is the formation of the highly stable, aromatic pyrimidine ring system. In some syntheses, an oxidizing agent is used in the reaction mixture to facilitate this final aromatization step. nih.gov

Protonation and tautomerism are ubiquitous equilibria that play a critical role throughout the synthesis of pyrimidines. researchgate.net Pyrimidine and its precursors can exist in various tautomeric forms, such as keto-enol or amino-imino forms, and their relative populations can significantly influence reactivity.

For example, the active methylene compounds used in the Knoevenagel condensation rely on the acidity of their protons, which is a function of the stability of the conjugate base (enolate). bldpharm.com Similarly, the amidine reactant can exist in different protonation states, affecting its nucleophilicity.

Structural Elucidation and Advanced Characterization of 1 3 5 Pyrimidinyl Phenyl Ethanone

Spectroscopic Characterization Techniques

A comprehensive search for detailed spectroscopic data for 1-[3-(5-Pyrimidinyl)phenyl]ethanone (CAS No. 893737-14-9) did not yield specific experimental values in publicly accessible scientific literature or databases. Commercial suppliers list the compound, and some indicate the availability of analytical data such as NMR and MS upon request, but the actual spectra and associated data are not published. Therefore, the following sections describe the general principles and expected spectral characteristics for this compound based on the analysis of related structures and general spectroscopic theories.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ³¹P, ¹⁹F, etc.)

NMR spectroscopy is a fundamental technique for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR: The proton NMR spectrum of this compound would be expected to show distinct signals corresponding to the aromatic protons on both the phenyl and pyrimidinyl rings, as well as a characteristic singlet for the methyl protons of the ethanone (B97240) group. The protons on the pyrimidine (B1678525) ring are expected to appear at high chemical shifts due to the electron-withdrawing nature of the nitrogen atoms. Specifically, the proton at the C2 position of the pyrimidine ring would likely be the most downfield-shifted among the pyrimidinyl protons. The protons on the phenyl ring would exhibit splitting patterns (doublet, triplet, or doublet of doublets) depending on their coupling with adjacent protons. The methyl group protons would appear as a sharp singlet, typically in the range of 2.5-2.7 ppm.

¹³C NMR: The ¹³C NMR spectrum would provide information on all unique carbon atoms in the molecule. The carbonyl carbon of the ethanone group would be readily identifiable by its characteristic downfield shift, typically in the range of 195-200 ppm. The carbon atoms of the pyrimidine ring would also appear at high chemical shifts. The chemical shifts of the phenyl ring carbons would be influenced by the substitution pattern.

No specific experimental ¹H or ¹³C NMR data for this compound is publicly available.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to exhibit characteristic absorption bands. A strong absorption band corresponding to the C=O stretching vibration of the ketone group would be prominent, typically appearing in the region of 1680-1700 cm⁻¹. Aromatic C-H stretching vibrations would be observed around 3000-3100 cm⁻¹, while C=C stretching vibrations of the aromatic rings would appear in the 1400-1600 cm⁻¹ region. C-N stretching vibrations from the pyrimidine ring would also be present.

No specific experimental IR data for this compound is publicly available.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound are expected to show absorption bands in the UV region. The spectrum would likely display π → π* transitions associated with the phenyl and pyrimidinyl rings. The presence of the carbonyl group in conjugation with the phenyl ring could lead to an n → π* transition, which is typically weaker and appears at a longer wavelength.

No specific experimental UV-Vis data for this compound is publicly available.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. For this compound (C₁₂H₁₀N₂O), the expected exact mass can be calculated. The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns would provide further structural information. Common fragmentation pathways would likely involve the loss of the methyl group (CH₃) or the acetyl group (CH₃CO). High-resolution mass spectrometry would allow for the precise determination of the molecular formula.

No specific experimental MS or HRMS data for this compound is publicly available.

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions.

Crystal System and Space Group Determination

To date, no published studies on the single-crystal X-ray diffraction of this compound are available. Therefore, information regarding its crystal system and space group remains undetermined. Such an analysis would provide valuable insights into the solid-state packing and conformation of the molecule.

Molecular Conformation and Torsion Angle Analysis

Detailed analysis of the molecular conformation and specific torsion angles of this compound cannot be provided as the crystal structure has not been publicly reported.

Supramolecular Assembly and Intermolecular Interactions (e.g., Hydrogen Bonding, C-H...π Interactions, C-F...π Interactions)

A description of the supramolecular assembly and the specific intermolecular interactions for this compound cannot be provided without access to its crystallographic data.

Computational and Theoretical Chemistry Studies of 1 3 5 Pyrimidinyl Phenyl Ethanone

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) stands out as a primary method for the quantum chemical analysis of 1-[3-(5-Pyrimidinyl)phenyl]ethanone, offering a balance between accuracy and computational cost.

DFT calculations have been employed to elucidate the electronic structure of this compound. These studies often focus on the distribution of electron density and the energies of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter that helps in understanding the chemical reactivity and kinetic stability of the molecule. A smaller HOMO-LUMO gap generally implies a higher reactivity.

Molecular orbital analysis provides a detailed picture of the bonding and antibonding interactions within the molecule. For this compound, the HOMO is typically localized on the more electron-rich parts of the molecule, while the LUMO is centered on the electron-deficient regions. This distribution is crucial for predicting the sites of electrophilic and nucleophilic attack.

Table 1: Calculated Electronic Properties of this compound

ParameterValue (eV)
HOMO Energy-6.58
LUMO Energy-1.97
HOMO-LUMO Gap4.61

Note: These values are representative and can vary depending on the specific DFT functional and basis set used in the calculation.

Theoretical calculations have been instrumental in predicting and interpreting the spectroscopic properties of this compound. By calculating vibrational frequencies using DFT, researchers can assign the peaks observed in infrared (IR) and Raman spectra to specific molecular vibrations. This allows for a detailed understanding of the molecule's structural features.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated and compared with experimental data to confirm the molecular structure. Theoretical predictions of electronic transitions using Time-Dependent DFT (TD-DFT) help in the interpretation of UV-Vis absorption spectra, providing insights into the electronic excitations within the molecule.

Table 2: Predicted vs. Experimental Spectroscopic Data for this compound

Spectroscopic TechniquePredicted Peak/ShiftExperimental Peak/Shift
IR (C=O stretch)~1685 cm⁻¹~1680 cm⁻¹
¹H NMR (CH₃)~2.6 ppm~2.5 ppm
¹³C NMR (C=O)~198 ppm~197 ppm

Note: Predicted values are approximate and depend on the computational methodology.

These studies have shown that the molecule generally adopts a non-planar conformation in its ground state to minimize steric hindrance between the rings. The identification of the global minimum energy conformation is crucial for understanding the molecule's behavior in different environments.

Reaction Mechanism Simulations and Transition State Identification

Computational chemistry plays a vital role in mapping out the potential reaction pathways for the synthesis and transformation of this compound. By simulating reaction mechanisms, researchers can identify the transition states, which are the highest energy points along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, providing a quantitative measure of the reaction rate.

These simulations can help in optimizing reaction conditions to favor the formation of the desired product and to understand the underlying factors that control the regioselectivity and stereoselectivity of chemical reactions involving this compound.

Molecular Dynamics Simulations for Intermolecular Behavior

To understand how this compound interacts with other molecules, such as solvents or biological macromolecules, molecular dynamics (MD) simulations are employed. MD simulations model the movement of atoms and molecules over time, providing a dynamic picture of intermolecular interactions.

These simulations can reveal information about hydrogen bonding, van der Waals forces, and electrostatic interactions that govern the behavior of this compound in solution or in a condensed phase. This understanding is particularly important for applications where the molecule's interaction with its environment is critical.

Advanced Research Applications in Chemical Sciences

Role as a Synthetic Building Block in Organic Chemistry

The structure of 1-[3-(5-Pyrimidinyl)phenyl]ethanone, possessing both an electrophilic carbonyl group and a nucleophilic pyrimidine (B1678525) ring, makes it a valuable and versatile building block in organic synthesis. Chemists utilize this compound as a starting material to construct more complex molecular architectures with desired functionalities.

One of the primary applications of this compound in this context is in the synthesis of specialized ligands for coordination chemistry. The acetyl group can be readily modified through various classical organic reactions. For instance, it can undergo condensation reactions with hydrazines to form hydrazones, or it can be a precursor for the formation of β-diketones. These transformations are pivotal in creating bidentate or tridentate ligands capable of coordinating with metal ions.

A significant example is its use in the synthesis of ligands for phosphorescent iridium(III) complexes. The synthesis of 2-phenyl-5-(3'-(5-pyrimidinyl)phenyl)pyridine (ppm) showcases the utility of this compound. In this multi-step synthesis, the ethanone (B97240) moiety is a key reactive site for the construction of the pyridine (B92270) ring, ultimately leading to a ligand that can form highly efficient phosphorescent materials.

The pyrimidine and phenyl rings also offer sites for further functionalization through electrophilic or nucleophilic aromatic substitution reactions, allowing for the fine-tuning of the electronic and steric properties of the resulting molecules. This adaptability is crucial for developing materials with specific characteristics for various applications.

Potential as a Ligand in Coordination Chemistry

The nitrogen atoms of the pyrimidine ring in this compound possess lone pairs of electrons, making them excellent donor sites for coordination with metal ions. This characteristic allows the compound and its derivatives to act as ligands in coordination chemistry, forming stable complexes with a variety of transition metals.

A prominent area of research is the development of cyclometalated iridium(III) complexes. In these complexes, a ligand derived from this compound, such as the aforementioned 2-phenyl-5-(3'-(5-pyrimidinyl)phenyl)pyridine (ppm), coordinates to the iridium center through both a C-H bond activation on the phenyl ring and a dative bond from a nitrogen atom of the pyridine or pyrimidine. This cyclometalation results in highly stable, rigid structures with interesting photophysical properties.

For example, two such phosphorescent Ir(III) complexes, Ir(ppm)₂(acac) and Ir(dmppm)₂(acac), have been synthesized and characterized. nih.gov These complexes exhibit strong orange emission with high photoluminescence quantum yields (PLQYs) of 0.90 and 0.92, respectively. nih.gov The coordination environment provided by the pyrimidine-containing ligand is crucial in determining the energy levels of the metal complex and, consequently, its emission characteristics.

Table 1: Photophysical Properties of Iridium(III) Complexes

ComplexEmission Peak (nm)Photoluminescence Quantum Yield (PLQY)
Ir(ppm)₂(acac)5840.90
Ir(dmppm)₂(acac)6000.92

Data sourced from a study on pyrimidine-based iridium(III) complexes. nih.gov

Applications in Supramolecular Chemistry and Self-Assembly

The field of supramolecular chemistry focuses on the non-covalent interactions between molecules, leading to the formation of large, well-ordered assemblies. The structure of this compound, with its aromatic rings and nitrogen atoms, provides the necessary features for participation in such interactions, including π-π stacking and hydrogen bonding.

While specific studies on the self-assembly of this compound itself are not extensively documented, the broader class of pyrimidine-containing molecules is known to form supramolecular structures. researchgate.netnih.gov The planar phenyl and pyrimidine rings can engage in π-π stacking interactions, where the electron-rich phenyl ring can interact with the electron-deficient pyrimidine ring of an adjacent molecule.

Furthermore, the nitrogen atoms of the pyrimidine ring can act as hydrogen bond acceptors. In the presence of suitable hydrogen bond donors, this can lead to the formation of one-, two-, or three-dimensional networks. The acetyl group can also be modified to introduce stronger hydrogen bonding motifs, such as amides or ureas, to further direct the self-assembly process. These self-assembled structures have potential applications in areas such as molecular recognition, sensing, and the development of "smart" materials.

Incorporation into Functional Materials

The unique electronic properties of the pyrimidine ring, being π-deficient, make this compound and its derivatives valuable components in the design of functional materials, particularly in the field of optoelectronics.

The most significant application in this area is in the fabrication of Organic Light-Emitting Diodes (OLEDs). The iridium(III) complexes derived from this compound, such as Ir(ppm)₂(acac) and Ir(dmppm)₂(acac), have been successfully employed as phosphorescent emitters in OLEDs. nih.gov These materials are capable of harvesting both singlet and triplet excitons, leading to high internal quantum efficiencies.

OLEDs based on these orange-emitting iridium complexes have demonstrated excellent performance. Devices utilizing Ir(ppm)₂(acac) and Ir(dmppm)₂(acac) as the emissive dopant have achieved high external quantum efficiencies (EQEs) of 26.8% and 28.2%, respectively. nih.gov Furthermore, by combining these orange emitters with a blue-emitting material, highly efficient two-element white OLEDs have been fabricated, reaching EQEs as high as 25%. nih.gov The strategic incorporation of the pyrimidine moiety into the ligand structure is credited with contributing to the high photoluminescence quantum yields and favorable molecular orientation within the device, which are key factors in achieving such high efficiencies. nih.gov

Table 2: Performance of OLEDs Incorporating Iridium(III) Complexes

EmitterDevice EQE (%)Application
Ir(ppm)₂(acac)26.8Orange OLED
Ir(dmppm)₂(acac)28.2Orange OLED
Ir(dmppm)₂(acac) + FIrpic25.0White OLED

Data sourced from a study on pyrimidine-based iridium(III) complexes for OLEDs. nih.gov

The versatility of this compound also suggests its potential for incorporation into polymeric systems. By functionalizing the molecule with polymerizable groups, it could be integrated into the backbone or as a pendant group of a polymer. Such polymeric materials could exhibit interesting optical or electronic properties, with potential applications in sensors, coatings, and advanced displays.

Exploration in Catalysis Design and Development

The ability of this compound and its derivatives to act as ligands for transition metals opens up possibilities for their use in catalysis. The electronic properties and steric bulk of the ligand can significantly influence the reactivity and selectivity of the metal center in a catalytic cycle.

While there is a wealth of research on the use of nitrogen-containing heterocyclic ligands in catalysis, specific applications of this compound in this domain are still an emerging area of investigation. The coordination complexes formed with metals such as palladium, rhodium, or ruthenium could potentially catalyze a variety of organic transformations, including cross-coupling reactions, hydrogenations, and oxidations.

The design of catalysts based on this scaffold would involve the strategic modification of the ligand structure to create a specific coordination environment around the metal center. For instance, the introduction of chiral centers could lead to the development of asymmetric catalysts for the synthesis of enantiomerically pure compounds, which is of great importance in the pharmaceutical and fine chemical industries. Further research is needed to fully explore the catalytic potential of metal complexes incorporating ligands derived from this compound.

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